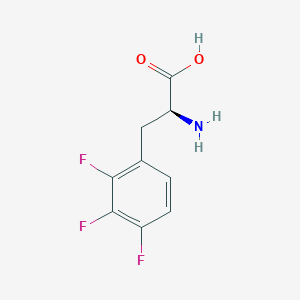
2,3,4-Trifluoro-L-Phenylalanine
描述
2,3,4-Trifluoro-L-Phenylalanine is a fluorinated amino acid that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring of the phenylalanine molecule, which imparts distinct physicochemical properties compared to its non-fluorinated counterpart.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method starts with trifluoro-cinnamic acid, which is prepared by the condensation of trifluorobenzaldehyde and malonic acid. This intermediate is then converted to L-trifluoro-phenylalanine using an enzyme-catalyzed reaction, such as with phenylalanine ammonia-lyase (PAL) in an ammonia/carbon dioxide buffer .
Industrial Production Methods: Industrial production of fluorinated amino acids like this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic methods, such as those involving fluorinases, are particularly effective for introducing fluorine atoms into organic molecules under mild conditions .
化学反应分析
Types of Reactions: 2,3,4-Trifluoro-L-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while substitution reactions can produce amino or thiol derivatives of the original compound .
科学研究应用
2,3,4-Trifluoro-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into proteins to study the effects of fluorination on protein structure and function.
Medicine: Fluorinated amino acids are explored for their potential as enzyme inhibitors and therapeutic agents.
作用机制
The mechanism by which 2,3,4-Trifluoro-L-Phenylalanine exerts its effects is primarily through its incorporation into proteins and peptides. The presence of fluorine atoms can alter the electronic and steric properties of the molecule, affecting its interactions with biological targets. For instance, fluorination can enhance binding affinity to enzymes or receptors, thereby modulating their activity .
相似化合物的比较
- 4-(2,2,2-Trifluoroethyl)-L-Phenylalanine
- 2,3,5-Trifluoro-L-Phenylalanine
- 2,4,6-Trifluoro-L-Phenylalanine
Comparison: 2,3,4-Trifluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological molecules differently compared to other trifluorinated phenylalanines. For example, the electronic effects of fluorine atoms in the 2,3,4 positions can lead to different binding affinities and metabolic stability compared to fluorine atoms in the 2,4,6 positions .
属性
IUPAC Name |
(2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZSVVTLDUTMM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441076 | |
| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873429-58-4 | |
| Record name | 2,3,4-Trifluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


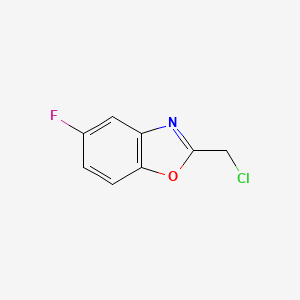
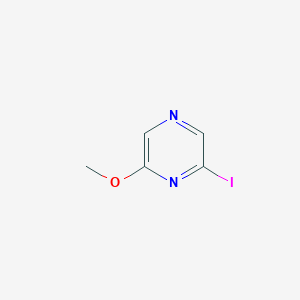
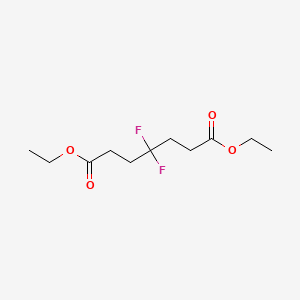
![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
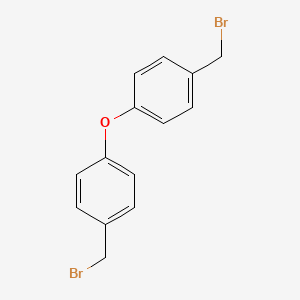
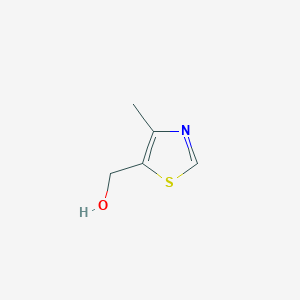
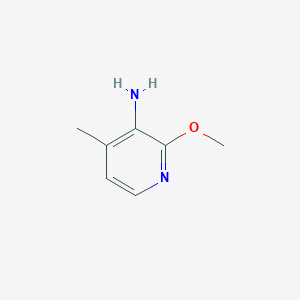
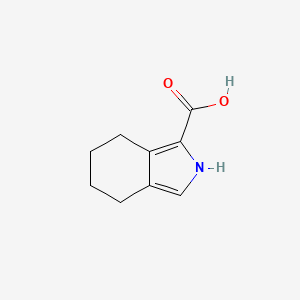
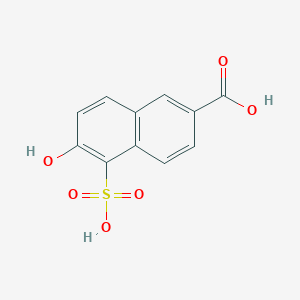
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
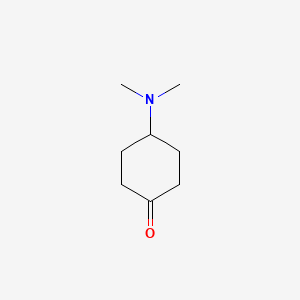
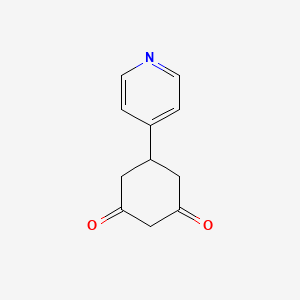
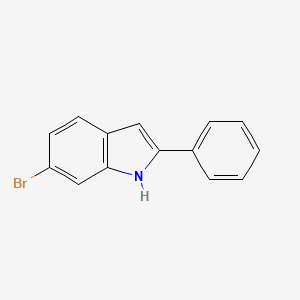
![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)
